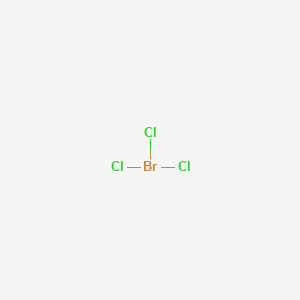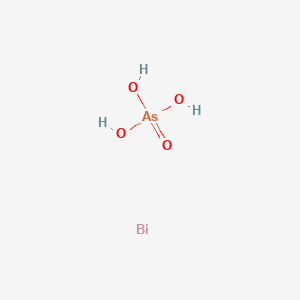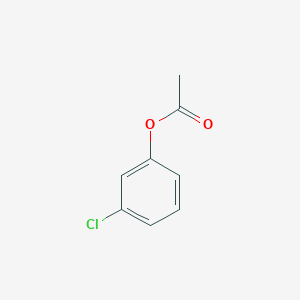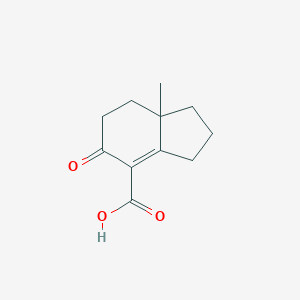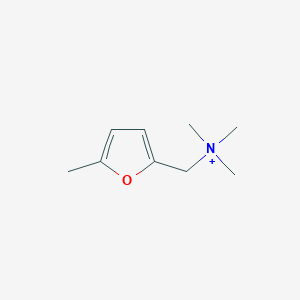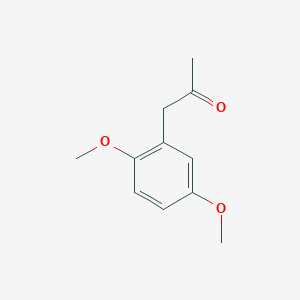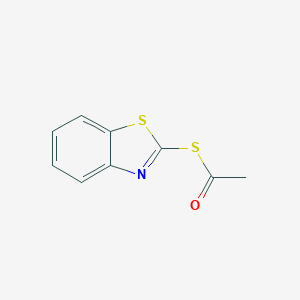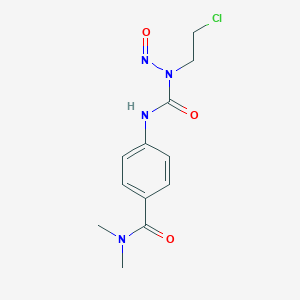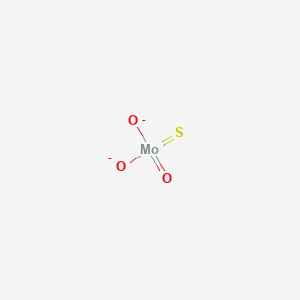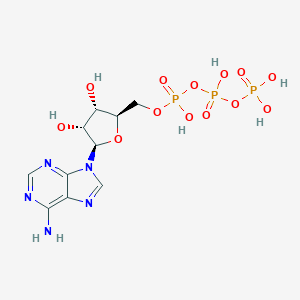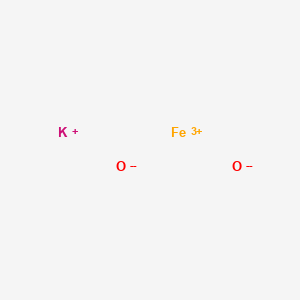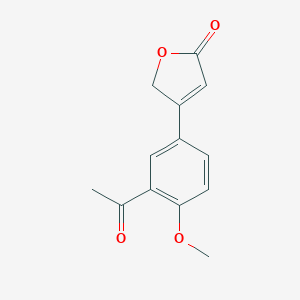![molecular formula C17H16O4 B076678 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- CAS No. 10523-54-3](/img/structure/B76678.png)
7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-, also known as scopoletin, is a natural compound found in various plants, including Artemisia scoparia, Eryngium foetidum, and Morinda citrifolia. Scopoletin has been extensively studied for its biological and pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and neuroprotective effects.
作用機序
The mechanism of action of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is not fully understood, but it is believed to involve multiple pathways. Scopoletin has been shown to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase, which are involved in the production of inflammatory mediators. Scopoletin also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Scopoletin has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell proliferation.
生化学的および生理学的効果
Scopoletin has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Scopoletin also exhibits antimicrobial activity against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- has been shown to induce apoptosis and inhibit the proliferation of cancer cells, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
One of the advantages of using 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- in lab experiments is its availability and low cost. Scopoletin can be easily synthesized or obtained from natural sources, such as plants. In addition, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- exhibits a wide range of biological and pharmacological activities, making it a versatile compound for studying various cellular and molecular pathways. However, one of the limitations of using 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy. In addition, the mechanism of action of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-. One area of interest is the development of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)--based therapies for the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and neurodegenerative disorders. Another area of interest is the identification of the molecular targets and signaling pathways involved in the biological and pharmacological activities of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-. Furthermore, the development of novel synthesis methods and formulations of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- could improve its bioavailability and efficacy in vivo.
合成法
Scopoletin can be synthesized from various precursors, including coumarin, umbelliferone, and scoparone. One of the most common methods for synthesizing 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. The synthesis of 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- can also be achieved through microbial fermentation, using microorganisms such as Aspergillus niger and Penicillium janthinellum.
科学的研究の応用
Scopoletin has been extensively studied for its biological and pharmacological activities. In vitro and in vivo studies have demonstrated its anti-inflammatory, antioxidant, antimicrobial, antitumor, and neuroprotective effects. Scopoletin has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Scopoletin also exhibits antimicrobial activity against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- has been shown to induce apoptosis and inhibit the proliferation of cancer cells, including breast, lung, and colon cancer cells.
特性
CAS番号 |
10523-54-3 |
|---|---|
製品名 |
7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- |
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC名 |
9-methoxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O4/c1-10(2)4-5-11-12-6-7-14(18)21-16(12)17(19-3)15-13(11)8-9-20-15/h4,6-9H,5H2,1-3H3 |
InChIキー |
IJGVCIJASVIUAA-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |
正規SMILES |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



